molecular formula C18H20N4 B13879657 2-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzoimidazole

2-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzoimidazole

Cat. No.: B13879657
M. Wt: 292.4 g/mol
InChI Key: IRHVKGPETODEAT-UHFFFAOYSA-N
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Description

2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its diverse biological activities, particularly its potential as an anxiolytic agent and its role in treating neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole typically involves the condensation of benzimidazole nuclei with substituted piperazines. One common method includes heating benzimidazole with 4-phenylpiperazine at elevated temperatures (around 80°C) to form the desired product . The reaction is often carried out in the presence of a suitable solvent and may require purification steps such as column chromatography to isolate the final compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the production of 2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole.

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole stands out due to its dual role in both anxiolytic activity and acetylcholinesterase inhibition. This dual functionality makes it a promising candidate for developing multifunctional therapeutic agents .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N4/c1-2-6-15(7-3-1)22-12-10-21(11-13-22)14-18-19-16-8-4-5-9-17(16)20-18/h1-9H,10-14H2,(H,19,20)

InChI Key

IRHVKGPETODEAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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